![molecular formula C12H16N2 B1376230 3-Benzyl-3,6-diazabicyclo[3.1.1]heptane CAS No. 869494-14-4](/img/structure/B1376230.png)

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane

Descripción general

Descripción

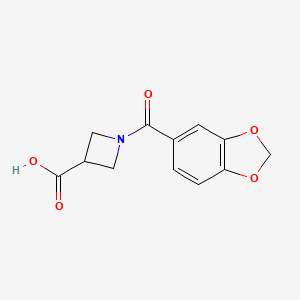

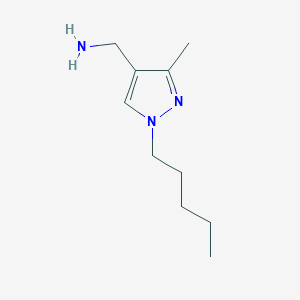

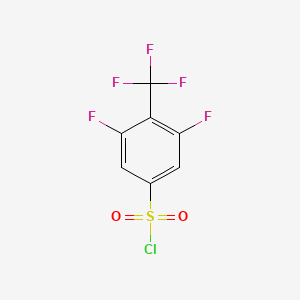

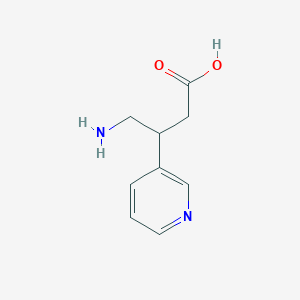

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane is a chemical compound with the linear formula C12H16N2 . It is a promising building block for medicinal chemistry .

Synthesis Analysis

A general approach to 3-azabicyclo[3.1.1]heptanes, including this compound, has been developed by reducing spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Molecular Structure Analysis

The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties .Chemical Reactions Analysis

The synthesis of this compound involves the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .Physical And Chemical Properties Analysis

In 2022, bicyclo[3.1.1]heptanes were proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .Aplicaciones Científicas De Investigación

Ligand Development for Neuronal Acetylcholine Receptors

3-Benzyl-3,6-diazabicyclo[3.1.1]heptane derivatives have been explored for their potential as ligands for neuronal nicotinic receptors (nAChRs). The synthesis of a library of these compounds demonstrated their affinity for nAChRs, with certain compounds showing selective partial agonist activity for the α4β2 nAChR subtype. These findings contribute to a better understanding of the structure-activity relationship (SAR) of these compounds for nAChRs (Murineddu et al., 2019).

Dopamine Uptake Inhibitors

Analogues of this compound have been synthesized and evaluated for their ability to inhibit dopamine (DA) reuptake. This research provided insights into the potency of these compounds as DA reuptake inhibitors, with certain compounds demonstrating significant activity (Loriga et al., 2007).

Bridged Bicyclic Piperazine Synthesis

The 3,6-diazabicyclo[3.1.1]heptane ring system is used as a key intermediate in the synthesis of bridged bicyclic piperazines, which are important in medicinal chemistry. This synthesis approach leverages the unique properties of the 3,6-diazabicyclo[3.1.1]heptane structure (Walker & Bedore, 2012).

Ligand Development for Nicotinic Acetylcholine Receptors

Novel 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides have been synthesized targeting α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). These compounds exhibit partial or full agonist activities at these receptors, highlighting their potential in pharmacological applications (Strachan et al., 2014).

Biologically Active Bridged Diazabicycloheptanes

Research into the chemical synthesis and biological activity of diazabicycloheptanes, including 3,6-diazabicyclo[3.1.1]heptane derivatives, has expanded understanding of their diverse biological activities. These compounds are derived from two primary scaffold types: 3,6-diazabicyclo[3.1.1]heptane and 2,5-diazabicyclo[2.2.1]heptane (Murineddu et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-benzyl-3,6-diazabicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-2-4-10(5-3-1)7-14-8-11-6-12(9-14)13-11/h1-5,11-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMOPMLUYDDHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

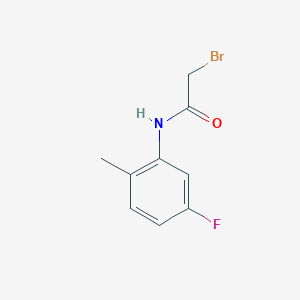

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B1376152.png)

![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)